6-Chloro-2-styrylquinoline
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Overview
Description
6-Chloro-2-styrylquinoline is a quinoline derivative that has gained significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of the broader class of 2-styrylquinolines, which are known for their pharmacologically active molecules associated with a wide spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-styrylquinoline can be achieved through a general three-step one-pot synthesis. This method involves the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes. The process is characterized by its simplicity, tolerance of a wide range of substituents, and good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of eco-friendly and efficient synthetic routes. For instance, a green synthesis method employing 1,3-dimethylurea and L-(+)-tartaric acid as a reaction medium has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-styrylquinoline undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-2-styrylquinoline involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the replication cycle of the virus, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
2-Styrylquinoline: Known for its antiviral and antiproliferative activities.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acids: These compounds share a similar structure and have been studied for their medicinal properties.
Uniqueness: 6-Chloro-2-styrylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and styryl groups contribute to its enhanced activity and potential as a pharmacological agent .
Properties
CAS No. |
70382-82-0 |
---|---|
Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
6-chloro-2-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-15-8-11-17-14(12-15)7-10-16(19-17)9-6-13-4-2-1-3-5-13/h1-12H/b9-6+ |
InChI Key |
SHCUVDPXLDXGCP-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)Cl |
Origin of Product |
United States |
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